molecular formula C13H17NO4 B14839481 3-Tert-butoxy-5-cyclopropoxypicolinic acid

3-Tert-butoxy-5-cyclopropoxypicolinic acid

Cat. No.: B14839481
M. Wt: 251.28 g/mol
InChI Key: IYDMGPKBGFVTNR-UHFFFAOYSA-N
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Description

3-Tert-butoxy-5-cyclopropoxypicolinic acid is a chemical compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridine carboxylic acids and are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes tert-butoxy and cyclopropoxy groups, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-5-cyclopropoxypicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butoxy group: This step involves the introduction of the tert-butoxy group into the precursor molecule. This can be achieved using tert-butyl alcohol and an acid catalyst.

    Picolinic acid formation: The final step involves the formation of the picolinic acid structure through a series of reactions, including oxidation and cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-5-cyclopropoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Tert-butoxy-5-cyclopropoxypicolinic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.

    Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs and treatments.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-5-cyclopropoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butoxy-5-cyclopropoxypyridine: Similar in structure but lacks the carboxylic acid group.

    5-Cyclopropoxy-3-methoxypicolinic acid: Similar in structure but has a methoxy group instead of a tert-butoxy group.

    3-Tert-butoxy-5-methoxypicolinic acid: Similar in structure but has a methoxy group instead of a cyclopropoxy group.

Uniqueness

3-Tert-butoxy-5-cyclopropoxypicolinic acid is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for unique interactions and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-10-6-9(17-8-4-5-8)7-14-11(10)12(15)16/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

IYDMGPKBGFVTNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)C(=O)O

Origin of Product

United States

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